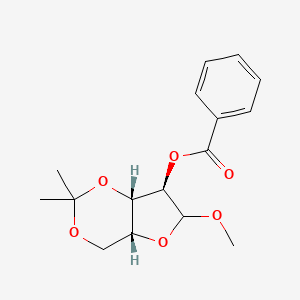
Methyl-2-O-benzoyl-3,5-O-isopropylidine-D-xylofuranoside
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Methyl-2-O-benzoyl-3,5-O-isopropylidine-D-xylofuranoside is a chemical compound with the molecular formula C16H20O6. It is a derivative of xylofuranoside, a sugar molecule, and features benzoyl and isopropylidine groups. This compound is often used in organic synthesis and research due to its unique structural properties.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of Methyl-2-O-benzoyl-3,5-O-isopropylidine-D-xylofuranoside typically involves the protection of hydroxyl groups in xylofuranoside followed by benzoylation. One common method includes the use of benzoyl chloride in the presence of a base such as pyridine . The isopropylidine group is introduced using acetone and an acid catalyst like sulfuric acid .
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach involves large-scale organic synthesis techniques. These methods often utilize automated reactors and continuous flow systems to ensure consistent quality and yield.
Analyse Chemischer Reaktionen
Types of Reactions
Methyl-2-O-benzoyl-3,5-O-isopropylidine-D-xylofuranoside undergoes various chemical reactions, including:
Oxidation: Can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction reactions can yield alcohol derivatives.
Substitution: Nucleophilic substitution reactions can replace the benzoyl group with other functional groups.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.
Reduction: Sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) in anhydrous solvents.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products
The major products formed from these reactions include various derivatives of xylofuranoside, such as alcohols, carboxylic acids, and substituted xylofuranosides.
Wissenschaftliche Forschungsanwendungen
Methyl-2-O-benzoyl-3,5-O-isopropylidine-D-xylofuranoside has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Studied for its potential role in modifying biological molecules.
Medicine: Investigated for its potential use in drug development and as a building block for nucleoside analogs.
Industry: Utilized in the production of fine chemicals and pharmaceuticals.
Wirkmechanismus
The mechanism of action of Methyl-2-O-benzoyl-3,5-O-isopropylidine-D-xylofuranoside involves its interaction with various molecular targets. The benzoyl group can participate in hydrogen bonding and hydrophobic interactions, while the isopropylidine group provides steric hindrance, affecting the compound’s reactivity and binding properties . These interactions influence the compound’s behavior in chemical and biological systems.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Methyl 2-O-benzoyl-3,5-di-O-benzyl-α-L-talofuranoside: Similar structure but with benzyl groups instead of isopropylidine.
Methyl 3,5-di-O-benzyl-1,2-O-isopropylidene-α-L-talofuranoside: Another derivative with different protective groups.
Uniqueness
Methyl-2-O-benzoyl-3,5-O-isopropylidine-D-xylofuranoside is unique due to its specific combination of benzoyl and isopropylidine groups, which confer distinct chemical properties and reactivity. This makes it a valuable compound in synthetic chemistry and research .
Eigenschaften
Molekularformel |
C16H20O6 |
|---|---|
Molekulargewicht |
308.33 g/mol |
IUPAC-Name |
[(4aR,7R,7aS)-6-methoxy-2,2-dimethyl-4a,6,7,7a-tetrahydro-4H-furo[3,2-d][1,3]dioxin-7-yl] benzoate |
InChI |
InChI=1S/C16H20O6/c1-16(2)19-9-11-12(22-16)13(15(18-3)20-11)21-14(17)10-7-5-4-6-8-10/h4-8,11-13,15H,9H2,1-3H3/t11-,12+,13-,15?/m1/s1 |
InChI-Schlüssel |
YGSMVOHGILASOG-WORDMNGFSA-N |
Isomerische SMILES |
CC1(OC[C@@H]2[C@H](O1)[C@H](C(O2)OC)OC(=O)C3=CC=CC=C3)C |
Kanonische SMILES |
CC1(OCC2C(O1)C(C(O2)OC)OC(=O)C3=CC=CC=C3)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![Acetamide,N-cyclohexyl-2-[(5-ethyl-2,6-dimethylthieno[2,3-D]pyrimidin-4-YL)thio]-](/img/structure/B13795899.png)
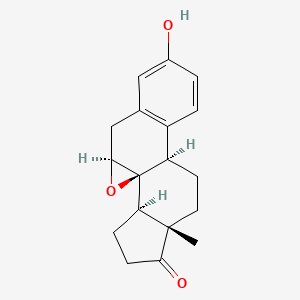
![[2-(4-Aminobenzoyl)oxy-2-methylpropyl]-octan-2-ylazanium chloride](/img/structure/B13795917.png)
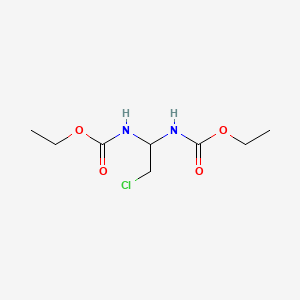
![[4-[Bis[4-(diethylamino)phenyl]methyl]phenyl]-diethylazanium](/img/structure/B13795921.png)
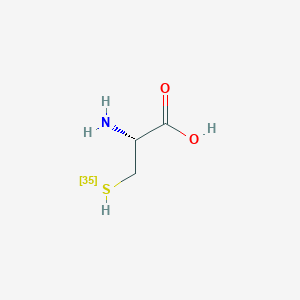
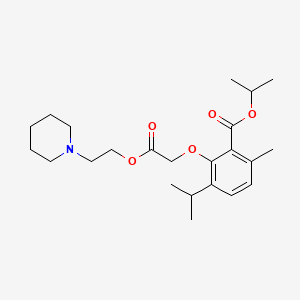
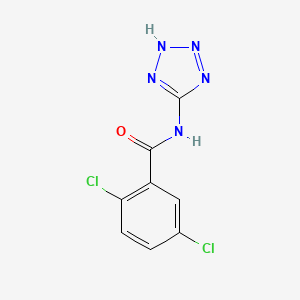
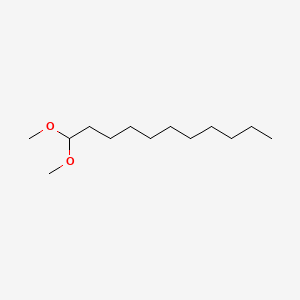
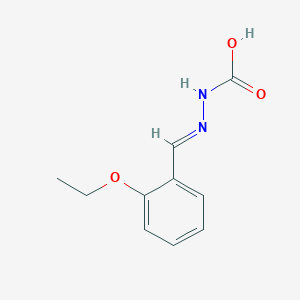
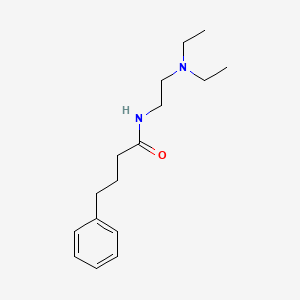
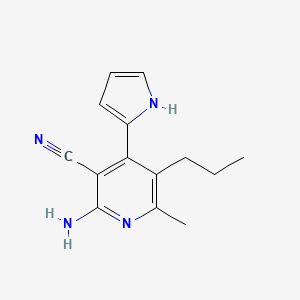
![2-[Chloro(4-methoxyphenyl)methylene]pentanal](/img/structure/B13795996.png)
![2-[2-[4-(4-Methoxyphenyl)piperazin-1-yl]-2-oxoethyl]sulfanyl-3,5,6,7-tetrahydrocyclopenta[d]pyrimidin-4-one](/img/structure/B13796003.png)
